5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS No.: 941993-53-9
Cat. No.: VC6582061
Molecular Formula: C18H16BrClN2O2
Molecular Weight: 407.69
* For research use only. Not for human or veterinary use.
![5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide - 941993-53-9](/images/structure/VC6582061.png)
Specification
CAS No. | 941993-53-9 |
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Molecular Formula | C18H16BrClN2O2 |
Molecular Weight | 407.69 |
IUPAC Name | 5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Standard InChI | InChI=1S/C18H16BrClN2O2/c1-11-4-6-13(10-16(11)22-8-2-3-17(22)23)21-18(24)14-9-12(19)5-7-15(14)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,24) |
Standard InChI Key | GEBGFFPFYAEGNK-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)N3CCCC3=O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a benzamide core substituted with bromine and chlorine atoms at the 5- and 2-positions, respectively. The amide nitrogen is linked to a 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl group, introducing a pyrrolidone moiety that enhances conformational rigidity and potential receptor binding affinity. The molecular formula is C₁₉H₁₇BrClN₂O₂, with a molecular weight of 443.71 g/mol.
Key Structural Features:
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Benzamide backbone: Provides a planar aromatic system for π-π interactions.
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Halogen substitutions: Bromine (5-position) and chlorine (2-position) enhance electronegativity and metabolic stability .
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Pyrrolidinone substituent: The 2-oxopyrrolidin-1-yl group contributes to solubility and pharmacokinetic properties through hydrogen bonding .
Spectroscopic Characterization
While direct spectral data for this compound are unavailable, analogs such as 5-bromo-3-chloro-2-hydroxy-N-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]benzamide (PubChem CID: 95905710) offer comparative insights :
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¹H NMR: Aromatic protons appear as doublets (δ 7.97 ppm, J = 4 Hz) and doublets of doublets (δ 7.09 ppm, J = 8, 4 Hz).
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¹³C NMR: Carbonyl resonances at δ 168.15–166.44 ppm confirm the amide and pyrrolidinone functionalities .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The compound can be synthesized through a convergent approach, leveraging methodologies reported for related SGLT2 inhibitor intermediates :
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Benzamide core construction: Bromination and chlorination of a pre-functionalized benzoic acid derivative.
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Pyrrolidinone-phenyl coupling: Buchwald-Hartwig amination or Ullmann coupling to introduce the 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl group.
Table 1: Hypothetical Synthetic Steps and Conditions
*Theoretical yield based on analogous reactions .
Critical Process Challenges
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Regioselectivity in halogenation: Competitive dibromination byproducts necessitate precise stoichiometric control of N-bromosuccinimide (NBS) .
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Stability of diazonium intermediates: Low-temperature conditions (–5 to 5°C) prevent decomposition during Sandmeyer reactions .
Pharmacological Applications
Role in SGLT2 Inhibitor Development
The compound’s structural similarity to intermediates used in SGLT2 inhibitors (e.g., canagliflozin, dapagliflozin) suggests potential utility in diabetes therapeutics . SGLT2 inhibitors reduce renal glucose reabsorption, promoting urinary excretion and lowering blood glucose levels.
Table 2: Comparative Analysis of SGLT2 Inhibitor Intermediates
Mechanistic Insights
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